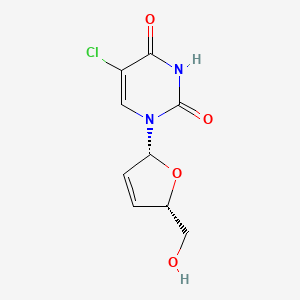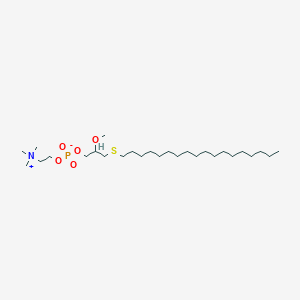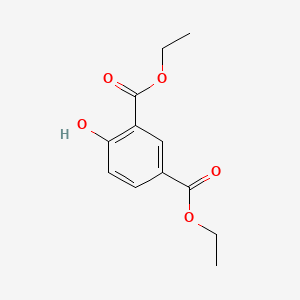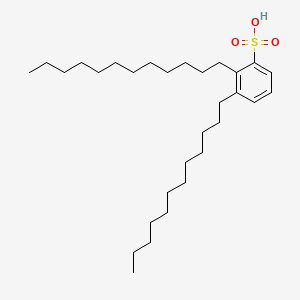![molecular formula C10H13N B12798110 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 32304-33-9](/img/structure/B12798110.png)
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylbicyclo[420]octa-1,3,5-trien-7-amine is a bicyclic organic compound with a unique structure that includes a bicyclo[420]octa-1,3,5-triene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves multiple steps starting from simpler organic molecules. One common route involves the cyclization of a suitable precursor, such as benzocyclobutene, followed by functional group modifications to introduce the amine and methyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the amine and methyl groups.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-methanamine: A compound with methoxy groups instead of methyl groups.
Uniqueness
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both methyl and amine groups, which can influence its reactivity and potential applications. The specific arrangement of these groups can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
32304-33-9 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C10H13N/c1-6-3-7(2)10-8(4-6)5-9(10)11/h3-4,9H,5,11H2,1-2H3 |
Clave InChI |
MBKKWFDYFCIKKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(CC2=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


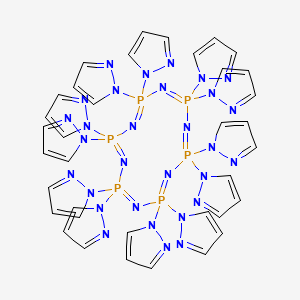
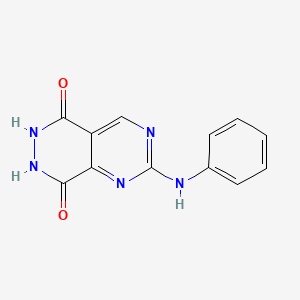
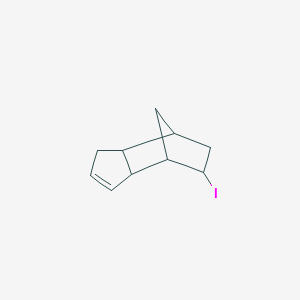
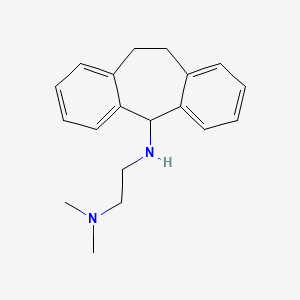




![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
